molecular formula C12H14N2O4 B383825 N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 14683-73-9

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B383825
CAS No.: 14683-73-9
M. Wt: 250.25g/mol
InChI Key: FLZYFROQFPGGSB-UHFFFAOYSA-N
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Description

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an acetamido group attached to a benzodioxole ring

Preparation Methods

The synthesis of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide typically involves the reaction of 1,3-benzodioxole derivatives with acetamide under specific conditions. One common method includes the use of chloroacetyl chloride to introduce the acetamido group, followed by a reaction with the benzodioxole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide can be compared with similar compounds such as N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine and N-(1,3-benzodioxol-5-yl)-4-piperidinamine These compounds share the benzodioxole ring but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Biological Activity

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an acetamido group and a benzodioxole moiety. The structural characteristics are critical for its interaction with biological targets:

  • Acetamido Group : Capable of forming hydrogen bonds with biological molecules, influencing their activity.
  • Benzodioxole Ring : Interacts with hydrophobic regions of proteins, potentially modulating their function.

The compound's mechanism of action involves multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in cancer treatment where enzyme modulation can affect tumor growth.
  • Hydrophobic Interactions : The benzodioxole structure enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance:

  • Cell Viability Studies : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and others. The observed IC50 values suggest potent activity against these cells .
Cell LineIC50 (µM)Mechanism
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of proliferation

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for further development as an antimicrobial agent:

  • Inhibition Studies : It has been shown to inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published in PMC evaluated the effects of this compound on A549 cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 72 hours. The mechanism was linked to apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated substantial inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
  • Synergistic Effects with Other Drugs : A study explored the compound's potential synergy when combined with established anticancer drugs like erlotinib and cetuximab. Results showed enhanced efficacy in reducing cell viability compared to monotherapy, suggesting that this compound could be developed as part of combination therapies for cancer treatment .

Properties

IUPAC Name

N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-7(15)13-12(14-8(2)16)9-3-4-10-11(5-9)18-6-17-10/h3-5,12H,6H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYFROQFPGGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC2=C(C=C1)OCO2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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